molecular formula C15H13N3O3S2 B3832916 N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide

N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B3832916
M. Wt: 347.4 g/mol
InChI Key: UFCIJXMPMHBRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1,3-benzothiazol-2-ylamino)sulfonyl]phenyl}acetamide, commonly known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

BTA-1 has been studied for its potential applications in various scientific research fields. Some of the areas where BTA-1 has been investigated include:
1. Alzheimer's disease: BTA-1 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. BTA-1 has also been shown to protect against the neurotoxic effects of amyloid-beta peptides.
2. Cancer: BTA-1 has been found to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. BTA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells.
3. Inflammation: BTA-1 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of BTA-1 could be further elucidated to better understand its biochemical and physiological effects.
5. Toxicity studies: Further studies could be conducted to evaluate the toxicity of BTA-1 in animal models and potentially in human cell lines.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: BTA-1 can be synthesized with high purity, which is important for conducting accurate experiments.
2. Wide range of applications: BTA-1 has been studied for its potential applications in various scientific research fields, including Alzheimer's disease, cancer, and inflammation.
3. Well-characterized: BTA-1 has been extensively studied, and its mechanism of action and biochemical effects are well-characterized.
Some of the limitations of BTA-1 for lab experiments include:
1. Limited solubility: BTA-1 has limited solubility in water, which can make it difficult to work with in some experiments.
2. Toxicity: BTA-1 has been found to exhibit some toxicity in animal studies, which may limit its use in certain experiments.
3. Lack of clinical data: BTA-1 has not been extensively studied in clinical trials, which may limit its potential applications in human medicine.

Future Directions

There are several future directions for research on BTA-1. Some of the areas that could be explored include:
1. Optimization of synthesis method: The synthesis method for BTA-1 could be optimized to improve yield and purity.
2. Development of analogs: Analog compounds of BTA-1 could be developed to explore the structure-activity relationship and potentially improve its biological activity.
3. Clinical trials: BTA-1 could be further studied in clinical trials to evaluate its potential applications in human medicine.
4.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-10(19)16-11-6-8-12(9-7-11)23(20,21)18-15-17-13-4-2-3-5-14(13)22-15/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCIJXMPMHBRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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